N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

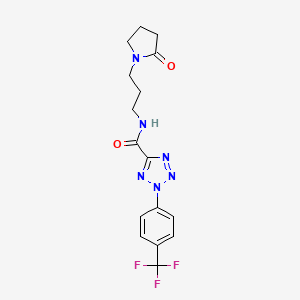

N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound featuring a tetrazole core substituted with a 4-(trifluoromethyl)phenyl group and a pyrrolidinone-linked propylcarboxamide side chain. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers acidity (pKa ~4.9) comparable to carboxylic acids, making it a common bioisostere in medicinal chemistry . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-oxopyrrolidinyl moiety may influence solubility and binding interactions via hydrogen bonding.

Properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N6O2/c17-16(18,19)11-4-6-12(7-5-11)25-22-14(21-23-25)15(27)20-8-2-10-24-9-1-3-13(24)26/h4-7H,1-3,8-10H2,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPXTFFWWFEIFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known by its CAS number 421591-84-6, is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, characterization, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H27F3N4O3S |

| Molecular Weight | 496.5 g/mol |

| CAS Number | 421591-84-6 |

The structure includes a tetrazole ring, which is known for conferring various biological activities, including anti-inflammatory and antimicrobial effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups conducive to biological activity. Techniques such as NMR, FTIR, and mass spectrometry are employed for characterization. For instance, the presence of the trifluoromethyl group is significant in enhancing the lipophilicity and bioactivity of the molecule.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For example, a study evaluating related tetrazole derivatives showed significant free radical scavenging activity using the DPPH assay, suggesting that this compound may also possess similar capabilities .

Antihypertensive Effects

Compounds derived from tetrazole scaffolds have been explored for their potential as angiotensin II receptor antagonists. In related studies, various derivatives demonstrated significant antihypertensive effects, with some showing lower blood pressure results compared to standard treatments . This suggests that our compound may also influence blood pressure regulation through similar mechanisms.

Urease Inhibition

Urease inhibition is another area where tetrazole derivatives have shown promise. Urease is an enzyme associated with various pathogenic bacteria, including Helicobacter pylori. Compounds with structural similarities have been evaluated for their ability to inhibit this enzyme, which is crucial in treating infections related to urolithiasis and gastric disorders . Molecular docking studies have indicated favorable binding interactions with urease active sites for some derivatives .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays demonstrated that derivatives of tetrazole compounds exhibited varying degrees of biological activity against specific targets such as urease and angiotensin II receptors. The most potent derivatives were characterized by specific substituents that enhanced their efficacy .

- Molecular Docking : Computational studies using molecular docking techniques revealed that the binding affinities of these compounds to target proteins were influenced by their structural features. This information helps in understanding how modifications can enhance or reduce biological activity .

- Comparative Analysis : A comparative analysis of different tetrazole derivatives highlighted the structure-activity relationship (SAR), indicating that specific functional groups significantly impact biological outcomes. For example, modifications to the phenyl ring or the addition of electron-withdrawing groups like trifluoromethyl can enhance activity against hypertension and bacterial infections .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related analogs from the evidence (Table 1):

Key Observations :

- Heterocycle Acidity : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~8–10) or thiadiazoles (pKa ~2–3), influencing ionization state and solubility .

- Trifluoromethyl vs. Halogen Substituents : The 4-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity (logP +1.1 vs. fluorophenyl) and resistance to oxidative metabolism compared to halogenated analogs .

- Pyrrolidinone vs.

Pharmacological and Metabolic Considerations

- Bioisosteric Potential: The tetrazole in the target compound may mimic carboxylic acids in binding interactions (e.g., angiotensin II receptor antagonists), unlike thiadiazoles or triazoles .

- Metabolic Stability : Trifluoromethyl groups generally reduce CYP450-mediated oxidation. In contrast, compounds like AMG 458 () with hydroxyalkyl side chains generate active metabolites, complicating selectivity .

- Selectivity: Thiazolidinone-containing compounds () may target peroxisome proliferator-activated receptors (PPARs), while tetrazoles are more common in protease or kinase inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.